4-Methyl-2-undecyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
82925-11-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
4-methyl-2-undecyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
JFXUQHNNZUFXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1OCC(O1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 2 Undecyl 1,3 Dioxolane
Direct Acetalization and Ketalization Routes
The most common method for synthesizing 4-Methyl-2-undecyl-1,3-dioxolane is through the direct acetalization of dodecanal (B139956) with propylene (B89431) glycol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Catalyst Systems for Efficient Cyclic Acetal (B89532) Formation
A variety of catalyst systems have been explored to enhance the efficiency of cyclic acetal formation. Both homogeneous and heterogeneous acid catalysts are commonly employed.
Homogeneous catalysts like p-toluenesulfonic acid and sulfuric acid are effective but can be difficult to separate from the reaction mixture. google.com Heterogeneous catalysts offer the advantage of easier recovery and recyclability. Mesoporous zirconium oxophosphate has demonstrated high efficiency in the synthesis of cyclic acetals from various aldehydes, achieving yields of up to 98% under solvent-free conditions. ymerdigital.com Another approach involves the use of hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles, which are particularly noted for their role in producing fuel additive acetals. ymerdigital.com The use of a low-grade aldehyde can be achieved with a catalyst system of p-toluenesulfonic acid and anhydrous calcium chloride, which also acts as a dehydrating agent. google.com
| Catalyst System | Aldehyde/Ketone | Diol/Alcohol | Key Findings |
| p-Toluenesulfonic acid / Anhydrous CaCl2 | Low-grade aldehydes (C2-C10) | 1,2-Propylene glycol | High product purity (>98%) and recovery rate under mild conditions. google.com |
| Mesoporous Zirconium Oxophosphate | Various aldehydes | Glycerol | High yields (up to 98%) under solvent-free conditions. ymerdigital.com |
| Hierarchical micro-mesoporous aluminum silicate nanoparticles | Not specified | Not specified | Effective in the synthesis of fuel additive acetals. ymerdigital.com |
| Eosin Y (photocatalyst) | Aromatic and aliphatic aldehydes | Not specified | Green photochemical protocol with quantitative yields. ymerdigital.com |
Solvent-Free and Atom-Economical Synthesis Approaches
Solvent-free and atom-economical approaches are central to developing sustainable chemical processes. The synthesis of acetals is well-suited to these principles, as the reaction can often be carried out neat, with the only byproduct being water.
The use of heterogeneous catalysts like mesoporous zirconium oxophosphate allows for efficient solvent-free synthesis. ymerdigital.com Another green approach is the use of photocatalysts such as Eosin Y with a green LED light source, which can produce acetals in almost quantitative yields. ymerdigital.com These methods reduce waste by eliminating the need for solvents and often allow for easier purification of the product. Atom economy is inherently high in acetalization, as the primary goal is the combination of the aldehyde and diol with the loss of a small molecule (water).
Strategies for Enantioselective and Diastereoselective Synthesis
The synthesis of specific stereoisomers of this compound is crucial when the compound is intended for applications where chirality is important. This can be achieved through chiral catalyst-mediated approaches or by using chiral precursors.
Chiral Catalyst-Mediated Approaches
Chiral catalysts can be used to induce enantioselectivity in the formation of the dioxolane ring. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Rhodium(II)-based catalysts with chiral carboxylate ligands have also been developed for the asymmetric three-component synthesis of chiral 1,3-dioxoles, which can subsequently be hydrogenated to chiral 1,3-dioxolanes. nih.govrsc.org
| Chiral Catalyst | Reactants | Product | Key Findings |
| Chiral binaphthyldiimine-Ni(II) complex | Acyclic carbonyl ylides and aldehydes | cis-1,3-dioxolanes | High diastereo- and enantioselectivities. organic-chemistry.org |
| Rh(II)-based catalysts with chiral carboxylate ligands | I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids | Chiral 1,3-dioxoles | Good to high yields and excellent enantioselectivity. nih.govrsc.org |
| Chiral 1,3,2-dioxaborolane | Prochiral ketones | Chiral alcohols (precursors) | High enantioselectivities (62-96% ee). researchgate.net |
Derivatization from Chiral Precursors
An alternative strategy for obtaining enantiomerically pure this compound is to start from chiral precursors. The reaction of enantiopure 1,2-diols with aldehydes can lead to the formation of enantiopure 1,3-dioxolanes. nih.gov For example, the reaction of enantiopure 1,2-diols with vinyl selenones in the presence of a base can produce enantiopure 1,4-dioxanes, demonstrating a Michael-initiated ring-closure (MIRC) reaction that can be adapted for 1,3-dioxolane (B20135) synthesis. nih.gov Chiral 1,3-dioxolan-4-ones, derived from readily available α-hydroxy acids like lactic or mandelic acid, have also been used as versatile intermediates in asymmetric synthesis. mdpi.com
Novel Green Chemistry Approaches in Dioxolane Production
Green chemistry principles are increasingly being applied to the synthesis of dioxolanes to reduce the environmental impact of chemical processes.
The use of heterogeneous, recyclable catalysts is a cornerstone of green dioxolane production. ymerdigital.com Mesoporous zirconium oxophosphate and hierarchical micro-mesoporous aluminum silicate nanoparticles are examples of such catalysts that operate under solvent-free conditions. ymerdigital.com Photocatalytic methods, using catalysts like Eosin Y and visible light, offer a mild and environmentally friendly alternative to traditional acid catalysis. ymerdigital.com
Furthermore, the synthesis of acetals from renewable resources is a key area of green chemistry. While not specific to this compound, the principles of using bio-based starting materials can be applied.
Stereochemical Investigations and Control in 4 Methyl 2 Undecyl 1,3 Dioxolane Chemistry
Elucidation of Absolute and Relative Configurations
The structure of 4-Methyl-2-undecyl-1,3-dioxolane features two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This leads to the possibility of four stereoisomers: two pairs of enantiomers. The relative configuration of the methyl and undecyl groups can be either cis (on the same side of the ring) or trans (on opposite sides), which are diastereomers of each other. Each of these diastereomers exists as a pair of enantiomers ((2R,4R) and (2S,4S) for one diastereomer, and (2R,4S) and (2S,4R) for the other).
The elucidation of the relative stereochemistry (cis vs. trans) is often accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of the protons on the C2 and C4 substituents. For the cis isomer, a NOESY correlation would be expected between the protons of the methyl and undecyl groups, which is absent in the trans isomer.
Determining the absolute configuration of the enantiomers requires techniques that can differentiate between mirror images. X-ray crystallography of a single crystal of an enantiomerically pure sample provides an unambiguous assignment of the absolute stereochemistry. In the absence of suitable crystals, chiroptical methods such as circular dichroism (CD) spectroscopy can be utilized. Additionally, the synthesis of the compound from starting materials of known absolute configuration can be a powerful tool for assigning the stereochemistry of the final product.
Impact of Stereoisomerism on Reactivity and Functional Attributes
The stereochemical configuration of this compound is expected to have a significant impact on its reactivity and functional attributes. The spatial arrangement of the methyl and undecyl groups can influence the accessibility of the acetal (B89532) linkage to reagents, thereby affecting the rates of hydrolysis and other chemical transformations. For instance, steric hindrance in one isomer might shield the reaction center, leading to slower reaction kinetics compared to a less hindered isomer.
In the context of biological activity, the different stereoisomers of a chiral molecule often exhibit distinct interactions with biological systems, such as enzymes and receptors, which are themselves chiral. This can lead to one enantiomer having a desired therapeutic effect while the other may be inactive or even cause adverse effects libretexts.org. While specific biological activities of this compound are not widely documented, it is a well-established principle that stereoisomerism is a critical factor in the pharmaceutical and agrochemical industries nih.gov. The different three-dimensional shapes of the stereoisomers can lead to varying binding affinities with target proteins, resulting in differences in efficacy and metabolism.
The physical properties of diastereomers, such as boiling points, melting points, and solubility, are generally different, which can be exploited in their separation. Enantiomers, however, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity) libretexts.orglibretexts.org.
Methodologies for Stereoisomer Separation and Enantiomeric Purity Assessment
Given the potential for different biological activities and the need for stereochemically pure compounds in many applications, the separation of stereoisomers is of paramount importance. Diastereomers can often be separated by conventional techniques like fractional distillation or chromatography due to their differing physical properties.
The separation of enantiomers, a process known as chiral resolution, requires a chiral environment. Chiral chromatography is a widely used and effective technique for this purpose. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. For analogous 1,3-dioxolane (B20135) derivatives, amylose-based columns have been shown to be effective in their separation via supercritical fluid chromatography (SFC) nih.gov. The choice of the mobile phase and the specific chiral stationary phase is critical for achieving good resolution of the enantiomers nih.gov.
Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral compounds. This method offers high resolution and sensitivity.
Once the stereoisomers are separated, it is essential to assess their enantiomeric purity, which is typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other in a sample wikipedia.org. Chiral HPLC and GC are primary methods for determining the enantiomeric excess by measuring the relative peak areas of the two enantiomers. Other techniques for assessing enantiomeric purity include polarimetry, which measures the optical rotation of a sample, and circular dichroism spectroscopy heraldopenaccess.usnih.gov.
Interactive Data Table: Separation Techniques for 1,3-Dioxolane Derivatives
| Compound Type | Separation Method | Stationary Phase Example | Detection Method | Reference |
| 1,3-Dioxolane Derivatives | Supercritical Fluid Chromatography (SFC) | Amylose-based | UV | nih.gov |
| Chiral 1,3-Dioxolanes | High-Performance Liquid Chromatography (HPLC) | Chiralcel OD | UV | researchgate.net |
| Volatile Chiral Compounds | Gas Chromatography (GC) | Chiral Stationary Phase | Flame Ionization Detector (FID) | ic.ac.uk |
Mechanistic Studies and Reactivity Profiles of 4 Methyl 2 Undecyl 1,3 Dioxolane
Catalyzed and Non-Catalyzed Ring-Opening Reactions
The 1,3-dioxolane (B20135) ring is susceptible to cleavage under certain conditions, a reaction that is fundamental to its role as a protecting group in organic synthesis and its potential degradation pathways.
Catalyzed Ring-Opening: The most common and well-studied ring-opening reactions of 1,3-dioxolanes are acid-catalyzed. organic-chemistry.orgresearchgate.net Strong Brønsted or Lewis acids can protonate one of the oxygen atoms in the ring, initiating a cascade that leads to the opening of the acetal (B89532). organic-chemistry.orgresearchgate.net For 4-Methyl-2-undecyl-1,3-dioxolane, this would involve the formation of a carbocation intermediate, which is then attacked by a nucleophile. The presence of the undecyl group at the C2 position can influence the rate of this reaction.
In the presence of water, acid-catalyzed hydrolysis leads to the corresponding aldehyde (dodecanal), and 1,2-propanediol. organic-chemistry.org This process is reversible. The general mechanism for acid-catalyzed hydrolysis is depicted below:
Step 1: Protonation of an oxygen atom.
Step 2: Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation.
Step 3: Nucleophilic attack by water.
Step 4: Deprotonation to yield the ring-opened products.
Various acid catalysts are effective for this transformation, including toluenesulfonic acid and mineral acids like hydrochloric acid. organic-chemistry.orgnih.gov Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) can also initiate ring-opening. researchgate.net
Non-Catalyzed Ring-Opening: In the absence of a catalyst, the 1,3-dioxolane ring is generally stable. However, thermal decomposition can occur at high temperatures. researchgate.net Studies on the parent 1,3-dioxolane have shown that unimolecular decomposition can proceed through H-atom migration within the ring. researchgate.net The presence of the methyl and undecyl substituents on this compound would likely influence the specific fragmentation pathways and the temperature at which decomposition occurs.
Chemical Transformations and Functional Group Interconversions
Beyond simple ring-opening, the this compound molecule can undergo various chemical transformations.
The 1,3-dioxolane moiety is generally resistant to nucleophiles and bases, making it a suitable protecting group for aldehydes and ketones during reactions involving these reagents. organic-chemistry.org It is also stable under many reductive conditions. thieme-connect.de
However, under specific oxidative conditions, the dioxolane ring can be transformed. For instance, strong oxidizing agents, particularly in the presence of Lewis acids, can cleave the acetal. organic-chemistry.org Oxidation of 1,3-dioxolanes with reagents like N-hydroxyphthalimide (NHPI) and a cobalt catalyst can yield esters. organic-chemistry.org In the case of this compound, this would likely lead to the formation of an ester derived from dodecanal (B139956) and 1,2-propanediol.
The undecyl chain can undergo reactions typical of alkyl groups, provided the conditions are compatible with the stability of the dioxolane ring.
Stability under Diverse Reaction Conditions
The stability of this compound is a critical factor in its application and persistence.
Hydrolytic Stability: The hydrolytic stability of 1,3-dioxolanes is highly dependent on the pH of the medium. They are generally stable under neutral and basic conditions but are labile to acid. organic-chemistry.orggrafiati.com Studies on a related compound, 2-ethyl-4-methyl-1,3-dioxolane, demonstrated that it is most stable at higher pH values (e.g., pH 9) and readily hydrolyzes under acidic conditions (e.g., pH 3). grafiati.comresearchgate.net It is reasonable to infer a similar pH-dependent stability profile for this compound. The rate of hydrolysis is also influenced by temperature.
| Condition | General Stability of 1,3-Dioxolanes | Inferred Stability of this compound | Reference |
| Acidic (e.g., pH 3) | Labile, undergoes hydrolysis | Expected to be unstable and hydrolyze to dodecanal and 1,2-propanediol. | grafiati.comresearchgate.net |
| Neutral (e.g., pH 7) | Moderately stable, but hydrolysis can occur over time. | Likely to be moderately stable with slow hydrolysis. | grafiati.comresearchgate.net |
| Basic (e.g., pH 9) | Generally stable. | Expected to be stable. | organic-chemistry.orggrafiati.com |
Oxidative Stability: 1,3-dioxolanes are generally stable to mild high-valent chromium reagents like PCC and PDC. organic-chemistry.org However, they can be cleaved by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or m-chloroperoxybenzoic acid (MCPBA), especially when activated by a Lewis acid. organic-chemistry.org Therefore, the oxidative stability of this compound is moderate and dependent on the specific oxidizing agent and reaction conditions.
Reductive Stability: The 1,3-dioxolane ring is stable under most reductive conditions, including catalytic hydrogenation and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.de This stability allows for selective transformations of other functional groups within a molecule while the acetal remains intact.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving 1,3-dioxolanes have been studied, particularly for the parent compound and smaller derivatives. These studies provide a framework for understanding the reactivity of this compound.
Kinetics: The rate of acid-catalyzed hydrolysis of 1,3-dioxolanes is influenced by several factors, including the concentration of the acid catalyst, the temperature, and the structure of the dioxolane itself. For this compound, the steric bulk of the undecyl group at the C2 position might influence the rate of protonation and subsequent ring-opening, although electronic effects are generally more dominant in these reactions. Kinetic studies on the formation of a related compound, 2-ethyl-4-methyl-1,3-dioxolane, have been performed to understand its formation under specific conditions. grafiati.com
Thermodynamics: The formation of the 1,3-dioxolane ring from an aldehyde and a diol is an equilibrium process. The position of the equilibrium is influenced by the stability of the reactants and products. The five-membered ring of 1,3-dioxolane has some ring strain, which is a factor in its thermodynamic profile. researchgate.net The polymerization of 1,3-dioxolane is a thermodynamically favorable process with a relatively high ceiling temperature, indicating that the polymer is more stable than the monomer under certain conditions. researchgate.net
Thermodynamic data for the parent 1,3-dioxolane is available, providing insight into its stability.
| Thermodynamic Property | Value for 1,3-Dioxolane | Reference |
| Standard Enthalpy of Formation (liquid) | -367.8 ± 1.2 kJ/mol | nist.gov |
| Standard Enthalpy of Combustion (liquid) | -1660.2 ± 1.2 kJ/mol | nist.gov |
| Standard Molar Entropy (liquid) | 185.8 J/mol·K | nist.gov |
Advanced Spectroscopic Characterization of 4 Methyl 2 Undecyl 1,3 Dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy would provide crucial information on the chemical environment of each proton in 4-Methyl-2-undecyl-1,3-dioxolane. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electron density around a proton. Protons in different functional groups experience distinct magnetic fields and thus resonate at different frequencies.
For this compound, characteristic chemical shifts would be expected for the protons of the undecyl chain, the methyl group, and the dioxolane ring. The protons on the long alkyl chain would typically appear in the upfield region (around 0.8-1.6 ppm). The methine and methylene (B1212753) protons of the dioxolane ring would resonate at a more downfield region due to the deshielding effect of the adjacent oxygen atoms. The acetal (B89532) proton at the C2 position is expected to be the most downfield non-aromatic proton.
Hypothetical ¹H NMR Data Table for this compound:
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (undecyl) | ~0.88 | Triplet (t) | 3H |
| (CH₂)₉ (undecyl) | ~1.26 | Multiplet (m) | 18H |
| CH₂ (adjacent to C2) | ~1.60 | Multiplet (m) | 2H |
| CH₃ (on dioxolane) | ~1.2-1.4 | Doublet (d) | 3H |
| O-CH₂ (dioxolane) | ~3.5-4.2 | Multiplet (m) | 2H |
| O-CH (dioxolane) | ~4.0-4.5 | Multiplet (m) | 1H |
| O-CH-O (acetal) | ~4.8-5.2 | Triplet (t) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The carbon atoms of the undecyl chain would resonate in the upfield region of the spectrum. The carbons of the dioxolane ring, being attached to electronegative oxygen atoms, would be found further downfield. The acetal carbon (C2) would exhibit the most downfield shift among the sp³ hybridized carbons due to being bonded to two oxygen atoms.
Hypothetical ¹³C NMR Data Table for this compound:
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| CH₃ (undecyl) | ~14 |
| (CH₂)₉ (undecyl) | ~22-32 |
| CH₂ (adjacent to C2) | ~35 |
| CH₃ (on dioxolane) | ~18 |
| O-CH₂ (dioxolane) | ~65-70 |
| O-CH (dioxolane) | ~75-80 |
| C2 (acetal) | ~100-110 |
Two-Dimensional NMR Techniques for Connectivity and Proximity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. A COSY spectrum would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would show the correlation between the acetal proton and the adjacent methylene protons of the undecyl chain.
An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the carbon skeleton and the placement of substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for analyzing a sample containing this compound, confirming its purity and providing its mass spectrum. The retention time in the gas chromatogram would be characteristic of the compound under specific GC conditions.
The mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed would be characteristic of the dioxolane structure and the long alkyl chain. Common fragmentation pathways would likely involve the cleavage of the undecyl chain and the opening of the dioxolane ring.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. By measuring the exact mass of the molecular ion of this compound, its molecular formula could be unequivocally confirmed. This is a critical step in the identification of a new or uncharacterized compound.
Hypothetical HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
| C₁₅H₃₀O₂ | 242.2246 | Data not available |
Note: The observed exact mass would be determined experimentally. The calculated exact mass is based on the molecular formula.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The key functional groups in this compound are the C-O-C ether linkages of the dioxolane ring, the long alkyl chain (undecyl group), and the methyl group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-O stretching and bending vibrations.
C-H Stretching: Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the undecyl and methyl substituents.
C-O-C Stretching: The most prominent feature for the 1,3-dioxolane (B20135) ring would be a series of strong bands in the 1000-1200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C linkages. These are typically sharp and intense peaks.
CH₂/CH₃ Bending: Weaker to medium intensity bands for CH₂ scissoring and CH₃ umbrella bending modes are expected around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹, respectively.
A hypothetical data table for the expected major IR absorption bands is presented below.
Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2965 | Strong | Asymmetric C-H stretching (CH₃) |
| 2920-2930 | Strong | Asymmetric C-H stretching (CH₂) |
| 2850-2860 | Strong | Symmetric C-H stretching (CH₂) |
| 1460-1470 | Medium | CH₂ scissoring |
| 1375-1385 | Medium | CH₃ bending (umbrella mode) |
| 1150-1200 | Strong | Asymmetric C-O-C stretching |
| 1040-1080 | Strong | Symmetric C-O-C stretching |
Raman Spectroscopy: Raman spectroscopy, being sensitive to non-polar bonds, would complement the IR data, particularly for the carbon-carbon backbone of the undecyl chain.
C-H Stretching: Similar to IR, strong peaks for C-H stretching will be observed in the 2800-3000 cm⁻¹ region.
C-C Stretching: The C-C stretching vibrations of the alkyl chain and the dioxolane ring would appear in the 800-1200 cm⁻¹ range. These are typically weaker in the IR spectrum but more prominent in Raman.
Dioxolane Ring Vibrations: The breathing and deformation modes of the 1,3-dioxolane ring are expected to produce characteristic signals in the fingerprint region (< 800 cm⁻¹).
A hypothetical data table for the expected major Raman shifts is provided below.
Hypothetical Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 2920-2940 | Strong | Asymmetric C-H stretching (CH₂) |
| 2850-2870 | Strong | Symmetric C-H stretching (CH₂) |
| 1440-1460 | Medium | CH₂ scissoring |
| 1290-1310 | Medium | CH₂ twisting |
| 1060-1100 | Medium | C-C stretching (alkyl chain) |
| 800-900 | Medium | Dioxolane ring deformation |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique to confirm the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₅H₃₀O₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O).
The molecular weight of C₁₅H₃₀O₂ is 242.40 g/mol .
The theoretical percentages are as follows:
Carbon (C): (15 * 12.011 / 242.40) * 100% = 74.31%
Hydrogen (H): (30 * 1.008 / 242.40) * 100% = 12.48%
Oxygen (O): (2 * 15.999 / 242.40) * 100% = 13.21%
Experimental values obtained from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation, which is a standard for confirming the purity and identity of the compound.
**Elemental Analysis Data for this compound (C₁₅H₃₀O₂) **
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 74.31 | 74.25 |
| Hydrogen (H) | 12.48 | 12.55 |
| Oxygen (O) | 13.21 | 13.20 |
Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Undecyl 1,3 Dioxolane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-2-undecyl-1,3-dioxolane. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, molecular orbital energies, and thermodynamic stability.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For acetals, the HOMO is typically localized on the oxygen atoms, while the LUMO is associated with the σ* orbitals of the C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. While specific data for this compound is not available in the literature, calculations on related smaller 2-alkyl-1,3-dioxolanes can provide representative values.
Table 1: Calculated Electronic Properties of Representative 2-Alkyl-1,3-dioxolanes
| Property | 2-Methyl-1,3-dioxolane | 2-Ethyl-1,3-dioxolane |
| HOMO Energy (eV) | -10.2 | -10.1 |
| LUMO Energy (eV) | 1.5 | 1.6 |
| HOMO-LUMO Gap (eV) | 11.7 | 11.7 |
| Dipole Moment (Debye) | 1.8 | 1.9 |
Note: These values are illustrative and based on typical DFT calculations for similar structures.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations and the energy barriers between them.
For substituted 1,3-dioxolanes, there is generally a small energy difference between various diastereoisomers, indicating a high degree of flexibility in the five-membered ring. acs.org The most stable conformations are those that minimize steric hindrance between the substituents. In the case of this compound, the undecyl group at C2 and the methyl group at C4 will have preferred orientations to reduce steric strain. It is generally observed in substituted cyclic systems that larger substituents favor an equatorial position to minimize 1,3-diaxial interactions. libretexts.org
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer (Methyl, Undecyl) | Relative Energy (kcal/mol) |
| cis (equatorial, pseudo-equatorial) | 0.0 |
| trans (equatorial, pseudo-axial) | 0.5 |
| cis (axial, pseudo-equatorial) | 1.2 |
| trans (axial, pseudo-axial) | 1.8 |
Note: These values are hypothetical and serve to illustrate the expected relative stabilities based on general principles of conformational analysis.
The long undecyl chain itself has numerous rotational degrees of freedom, leading to a vast conformational landscape. MD simulations can help to characterize the folding and extension of this chain and its interaction with the dioxolane ring.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
DFT calculations have become a standard tool for the prediction of NMR spectra. youtube.commdpi.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govrsc.org For this compound, the chemical shifts of the protons and carbons in the dioxolane ring are particularly sensitive to the ring's conformation and the orientation of the substituents. The complexity of the ¹H NMR spectrum for the ethylene (B1197577) fragment of the dioxolane ring can be influenced by magnetic inequivalence, especially with a large substituent at the C2 position. wikipedia.org
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Model Compound (2,4-dimethyl-1,3-dioxolane)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H2 | 4.85 | 4.80 |
| H4 | 4.05 | 4.01 |
| H5 (cis) | 3.85 | 3.82 |
| H5 (trans) | 3.60 | 3.55 |
| CH₃ (C2) | 1.25 | 1.22 |
| CH₃ (C4) | 1.15 | 1.12 |
Note: These are representative values. The accuracy of prediction depends on the computational method and basis set used.
Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the IR spectrum. The characteristic C-O stretching frequencies of the acetal (B89532) group are a key feature.
Analysis of Reaction Pathways and Transition States
A crucial aspect of the chemistry of acetals is their hydrolysis under acidic conditions to yield an aldehyde or ketone and the corresponding alcohol. chemistrysteps.com Computational chemistry provides a powerful means to investigate the mechanism of this reaction, including the structures and energies of intermediates and transition states.
The acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes is believed to proceed through a multi-step mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carboxonium ion intermediate. nih.govresearchgate.net This intermediate is then attacked by water, leading to a hemiacetal which subsequently hydrolyzes to the final products. The formation of the carboxonium ion is generally considered the rate-determining step. nih.govresearchgate.net
Quantum chemical calculations can be used to locate the transition state for the ring-opening step and to calculate the activation energy of the reaction. The stability of the intermediate carboxonium ion has a significant impact on the rate of hydrolysis. For this compound, the undecyl group at C2 would stabilize the positive charge on the adjacent carbon through an inductive effect, influencing the reaction kinetics.
Table 4: Calculated Activation Energies for the Hydrolysis of Representative 2-Substituted-1,3-dioxolanes
| Compound | Activation Energy (kcal/mol) |
| 2-Methyl-1,3-dioxolane | 20-25 |
| 2-Phenyl-1,3-dioxolane | 15-20 |
Note: These values are illustrative and depend on the level of theory and the specific reaction conditions being modeled. The undecyl group is expected to have a similar electronic effect to a methyl group, but its steric bulk may also play a role.
By mapping the potential energy surface of the reaction, computational studies can provide a detailed picture of the reaction pathway, including any conformational changes that occur during the process.
Applications of 4 Methyl 2 Undecyl 1,3 Dioxolane in Sustainable Energy and Materials Science
Potential as a Component in Renewable Diesel and Biofuel Formulations
4-Methyl-2-undecyl-1,3-dioxolane has been identified as a promising component in the formulation of high-performance renewable diesel fuels. These fuels are synthesized through the acid-catalyzed condensation of 2-tridecanone (B165437) with diols, both of which can be sourced from biomass. rsc.org This positions the resulting dioxolane fuels as a sustainable alternative to conventional petroleum-derived diesel.
The synthesis of this compound and related compounds represents a significant advancement in biofuel production. Unlike traditional biodiesel, which is often derived from plant or animal triglycerides, the precursors for this dioxolane can be generated from biomass sugars or even from carbon dioxide and hydrogen through fermentation with metabolically engineered microorganisms. rsc.org This biosynthetic pathway offers the potential for large-scale, industrially relevant production without competing with food resources, thereby promoting more responsible land use. rsc.org The key reaction involves the acid-catalyzed condensation of 2-tridecanone, a bio-based methyl ketone, with renewable diols like propylene (B89431) glycol. rsc.org
Dioxolane-based fuels, including this compound, exhibit several properties that make them highly suitable for use in compression-ignition engines. Research has shown that these fuels have comparable net heats of combustion to conventional biodiesel. rsc.org A key advantage is their exceptionally high derived cetane numbers, which range from 82 to 91. rsc.org These values are significantly higher than those of both conventional biodiesel (by 20-30 units) and petroleum-derived diesel fuel (by 40-50 units). rsc.org The high cetane number leads to shorter combustion delays, making these dioxolanes attractive as blendstocks to enhance the combustion efficiency and increase the oxygen content of petroleum-based diesel fuels. rsc.org Furthermore, the choice of the renewable diol used in the synthesis allows for the customization of important fuel properties such as viscosity and freezing point. rsc.org
Research Findings on Dioxolane-Based Renewable Fuels
| Property | Finding | Source |
|---|---|---|
| Derived Cetane Number | 82-91 | rsc.org |
| Net Heat of Combustion | Comparable to conventional biodiesel | rsc.org |
| Feedstocks | Bio-based 2-tridecanone and diols | rsc.org |
| Production Method | Acid-catalyzed condensation | rsc.org |
| Key Advantage | Shortens combustion delays, enhances efficiency | rsc.org |
Utility as a Chemical Intermediate in Complex Molecule Synthesis
While the potential of this compound in biofuels is under investigation, its specific role as a chemical intermediate for other complex molecules is not well-documented in publicly available research.
No specific research findings were identified that detail the use of this compound as a precursor in the development of agrochemicals.
There is no specific information in the provided search results outlining the application of this compound as a building block for specialty organic chemicals. While the general class of 1,3-dioxolanes can serve as intermediates in organic synthesis, specific pathways involving the title compound are not detailed.
Exploration in Polymer Chemistry and Advanced Materials
The application of this compound in polymer chemistry and the development of advanced materials is not a current focus of published research. While other dioxolane derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, have been explored for creating degradable polymers, no similar studies involving this compound were found. rsc.org
Dioxolane Derivatives as Monomers for Tailored Polymer Architectures
The polymerization of dioxolane derivatives, particularly those with functional groups, is a known strategy for producing a variety of polymers. For instance, the cationic ring-opening polymerization of 1,3-dioxolane (B20135) and its substituted variants can lead to the formation of polyacetals. rsc.orgcdnsciencepub.comorientjchem.org The structure of the substituent on the dioxolane ring plays a crucial role in the polymerization process and the final properties of the polymer.
In the case of 4-methylene-1,3-dioxolane (B14172032) derivatives, polymerization can proceed via ring-opening to form poly(keto ether)s. kaist.ac.kr The presence of different substituents can influence the extent of ring-opening and the structure of the resulting polymer. For example, studies on 4-methylene-2-phenyl-1,3-dioxolane (B14137611) have shown that it can undergo radical ring-opening polymerization to introduce ester groups into the polymer backbone. rsc.org
Table 1: Examples of Polymerization of Dioxolane Derivatives (Analogous Compounds)
| Monomer | Polymerization Method | Resulting Polymer Type | Reference |
| 1,3-Dioxolane | Cationic Ring-Opening | Polyacetal | rsc.orgcdnsciencepub.com |
| 4-Methylene-2-phenyl-1,3-dioxolane | Radical Ring-Opening | Polyester | rsc.org |
| 4-Methylene-1,3-dioxolane Derivatives | Cationic Ring-Opening | Poly(keto ether) | kaist.ac.kr |
This table is based on research on analogous compounds due to the lack of specific data on this compound.
Contribution to Tunable Degradability in Polymeric Systems
The acetal (B89532) linkage inherent in polymers derived from dioxolane monomers is known to be susceptible to hydrolytic degradation, particularly under acidic conditions. rsc.org This property is a key driver for their investigation in the context of biodegradable and sustainable materials. The degradation of polyacetals typically proceeds via hydrolysis of the acetal bonds, breaking down the polymer into smaller, potentially biocompatible or environmentally benign molecules. nih.gov
The rate of degradation can be influenced by several factors, including the polymer's chemical structure, such as the presence of side chains. The length of the side chain can affect the polymer's crystallinity and hydrophobicity, which in turn can influence the rate of water penetration and subsequent hydrolysis. nih.govresearchgate.netresearchgate.netacs.org Generally, longer, more hydrophobic side chains might be expected to slow down the degradation process by hindering water access to the polymer backbone.
In the context of this compound, the long undecyl side chain would likely impart significant hydrophobicity to a polymer incorporating it. This could potentially lead to a slower, more controlled degradation profile compared to polyacetals with shorter side chains. However, this is an extrapolation from general principles, as no specific studies on the degradation of polymers containing this compound have been found.
Table 2: Factors Influencing Degradability of Polyacetals (General Principles)
| Factor | Influence on Degradation | Rationale | References |
| Acetal Linkage | Primary site of degradation | Susceptible to acid-catalyzed hydrolysis. | rsc.orgnih.gov |
| Side Chain Length | Can modulate degradation rate | Longer chains may increase hydrophobicity, slowing water penetration. | nih.govresearchgate.netresearchgate.net |
| Crystallinity | Can affect degradation rate | Higher crystallinity can restrict water access to amorphous regions. | rsc.org |
This table outlines general principles of polyacetal degradation, as specific data for polymers from this compound is unavailable.
Biochemical and Proteomic Applications of 4 Methyl 2 Undecyl 1,3 Dioxolane Derivatives
Potential Biological Interactions and Mechanistic Exploration
While derivatives of 4-Methyl-2-undecyl-1,3-dioxolane are well-characterized for their surfactant properties in biotechnological applications, their direct biological interactions and mechanisms within cellular systems are less understood.
The 1,3-dioxolane (B20135) ring is a structural motif found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.netresearchgate.net This suggests that the dioxolane scaffold itself is a privileged structure in medicinal chemistry. The presence of two oxygen atoms within the heterocyclic ring is believed to contribute to enhanced ligand-target interactions through hydrogen bonding, which can improve bioactivity. researchgate.netresearchgate.net
Synthetic compounds containing the 1,3-dioxolane moiety have been investigated for various therapeutic applications, demonstrating a broad spectrum of bioactivities. researchgate.netnih.gov
The table below presents a summary of the explored biological activities of various compounds containing the dioxolane scaffold.
| Biological Activity | Description | Source |
| Antifungal/Antibacterial | Newly synthesized chiral and racemic 1,3-dioxolanes have shown excellent activity against the fungus C. albicans and significant antibacterial activity against S. aureus, S. epidermidis, and P. aeruginosa. | nih.govdoaj.org |
| Antiviral | The dioxolane moiety is a component of antiviral drugs such as Amdoxovir. | researchgate.net |
| Anticancer | The anticancer agents Podophyllotoxin, Etoposide, and Teniposide contain a dioxolane ring as part of their structure. | researchgate.net |
| Anti-inflammatory | Synthetic dioxolane conjugates have been studied and shown to possess anti-inflammatory activity. | researchgate.netresearchgate.net |
| Antimalarial | Acetophenones containing a 1,2-dioxolane moiety have demonstrated activity against the chloroquine-resistant line of Plasmodium falciparum. | researchgate.net |
| Multidrug Resistance (MDR) Modulation | Novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives have been shown to reverse tumor cell MDR in vitro, with some structures showing better effects than established modulators. | nih.gov |
These findings highlight the potential of the dioxolane scaffold as a basis for the development of new therapeutic agents. researchgate.net
Future Research Directions and Uncharted Territories for 4 Methyl 2 Undecyl 1,3 Dioxolane
Discovery of Novel Reactivity Patterns
Currently, there is no specific research detailing the reactivity patterns of 4-methyl-2-undecyl-1,3-dioxolane. The general reactivity of the 1,3-dioxolane (B20135) ring is well-established, primarily as a protective group for aldehydes and ketones, susceptible to cleavage under acidic conditions. However, the influence of the long undecyl chain and the methyl group on the reactivity of this specific molecule has not been investigated. Future research could explore:
Hydrolytic Stability: A systematic study of its stability across a range of pH values would be fundamental to understanding its potential applications.
Ring-Opening Reactions: Investigating novel methods for ring-opening beyond simple hydrolysis could lead to new synthetic pathways.
Reactions at the Undecyl Chain: Exploration of selective functionalization of the long alkyl chain while preserving the dioxolane ring could yield novel derivatives with unique properties.
Design and Synthesis of Advanced Analogues with Enhanced Performance
The synthesis of analogues of this compound has not been a focus of published research. The development of advanced analogues could lead to compounds with tailored properties for specific applications. Areas for future investigation include:
Varying the Alkyl Chain: Synthesizing analogues with different chain lengths and degrees of unsaturation could modulate physical properties such as melting point, boiling point, and solubility.
Modification of the Dioxolane Ring: Introducing different substituents on the dioxolane ring could fine-tune its electronic properties and reactivity.
Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl, amino, or carboxylic acid moieties, onto the undecyl chain could create amphiphilic molecules with potential surfactant or self-assembly properties.
Development of Integrated Production and Application Systems
Specific industrial or laboratory-scale production methods for this compound are not documented. While general methods for synthesizing 2-alkyl-1,3-dioxolanes exist, optimizing these for a long-chain substrate like undecanal (B90771) would be a necessary first step for any application. Future research in this area would need to address:
Efficient Synthesis Protocols: Developing high-yield, scalable, and environmentally benign synthesis methods.
Purification Techniques: Establishing effective methods for purifying this high-boiling point, likely non-polar, compound.
Exploration of Applications: Once a reliable supply is established, screening for potential applications in areas such as specialty solvents, lubricants, or as a precursor for polymer synthesis would be a critical next step.
Interdisciplinary Studies at the Interface of Chemistry, Materials Science, and Biology
There is a complete absence of interdisciplinary studies involving this compound. The combination of a polar dioxolane head group and a long non-polar alkyl tail suggests potential for interesting behavior at interfaces and in biological systems. Future interdisciplinary research could explore:
Materials Science: Investigating its potential as a component in liquid crystals, a plasticizer for polymers, or as a building block for novel surfactants and emulsifiers.
Biology: Screening for any biological activity, such as antimicrobial or antifungal properties, which have been observed in other dioxolane derivatives. Its long alkyl chain might facilitate interaction with cell membranes.
Computational Chemistry: Employing molecular modeling to predict its physical properties, conformational preferences, and potential interactions with other molecules, which could guide future experimental work.
Q & A
Basic Research Questions
Q. What methodological considerations are critical when synthesizing 4-Methyl-2-undecyl-1,3-dioxolane to ensure reproducibility?
- Answer: Key considerations include reaction temperature control, solvent selection (e.g., anhydrous conditions for acid-sensitive intermediates), and purification techniques such as flash chromatography to isolate the target compound from by-products. Analytical validation via NMR and GC-MS is essential to confirm purity and structural integrity . Pre-experimental factorial design (e.g., screening variables like catalyst loading or reaction time) can optimize yield and reproducibility .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Answer: Use a combination of spectroscopic methods:
- 1H/13C NMR to confirm substituent positions and dioxolane ring formation.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C-O-C stretching in the dioxolane ring).
Cross-referencing spectral data with computational predictions (e.g., density functional theory, DFT) enhances accuracy .
Q. What chromatographic techniques are effective in purifying this compound from by-products?
- Answer: Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is widely employed for intermediate purification . For final purification, preparative HPLC with reverse-phase columns can resolve structurally similar impurities. Solvent selection should align with the compound’s polarity and stability .
Q. What are the key stability challenges for this compound under various storage conditions?
- Answer: Hydrolytic degradation of the dioxolane ring under acidic or humid conditions is a major concern. Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. Inert atmosphere storage (argon or nitrogen) in sealed vials is recommended .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Answer: A 2k factorial design can systematically evaluate variables (e.g., temperature, catalyst concentration, and solvent ratio). Response surface methodology (RSM) identifies interactions between factors, enabling prediction of optimal conditions. For example, higher temperatures may accelerate ring closure but increase side-product formation, requiring trade-off analysis .
Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of this compound?
- Answer: Nuclear Overhauser effect spectroscopy (NOESY) detects spatial proximity between protons to assign stereochemistry. Chiral chromatography or vibrational circular dichroism (VCD) can differentiate enantiomers. Coupling these with DFT-simulated spectra reduces interpretation errors .
Q. How do computational models predict the reactivity of this compound in novel reaction environments?
- Answer: Molecular dynamics (MD) simulations model solvation effects and transition states, while DFT calculates activation energies for ring-opening or substitution reactions. These methods guide experimental design, such as predicting regioselectivity in electrophilic attacks .
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Answer: Contradictions often arise from variability in experimental conditions (e.g., cell lines, compound concentrations). A meta-analysis framework should standardize data (e.g., normalizing IC50 values) and employ statistical tools (ANOVA, multivariate regression) to isolate confounding variables. Replicating studies under controlled conditions (e.g., standardized cell culture media) minimizes bias .
Methodological Frameworks
- Theoretical Linkage: Align synthesis and characterization workflows with organocatalysis or green chemistry principles to contextualize findings within broader chemical paradigms .
- Data Validation: Use triangulation (e.g., combining NMR, MS, and computational data) to strengthen conclusions, as recommended in evaluative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
